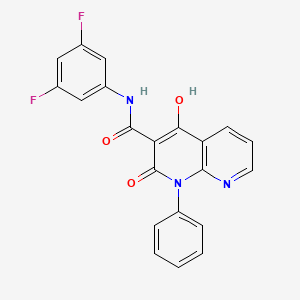

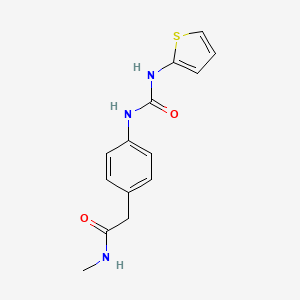

![molecular formula C23H16FN3OS B2749198 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-16-2](/img/structure/B2749198.png)

2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been achieved by constructing a 2-aminopyrimidine unit linked to the indole ring . A method for the synthesis of a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been developed .Molecular Structure Analysis

The electronic and spatial structure of a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been studied both theoretically and experimentally .Chemical Reactions Analysis

Indole derivatives have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . A regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as a catalyst to obtain a similar compound .科学的研究の応用

Molecular Structure and Docking Studies

- Ivashchenko et al. (2019) conducted a study on the synthesis and molecular structure of a similar compound, evaluating its potential as a new inhibitor of hepatitis B. The study highlighted the compound's nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro, suggesting its potential application in antiviral research (Ivashchenko et al., 2019).

Antiproliferative Activity

- Liu et al. (2019) investigated a compound with structural similarities for its antiproliferative activity against several cancer cell lines, including HT-29, A549, and MKN45. The compound exhibited distinct effective inhibition on the proliferation of these cell lines, indicating its potential use in cancer research (Liu et al., 2019).

Synthesis and Biological Activity

- Gorle et al. (2016) reported on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives, including a series of compounds prepared from an intermediate compound similar to the one . These compounds were tested for larvicidal activity, showing significant activity against third instar larvae, which could imply potential applications in pest control or as a model for developing new insecticidal agents (Gorle et al., 2016).

Anticancer Agents

- Hosamani et al. (2015) synthesized new fluorinated coumarin–pyrimidine hybrids under microwave-irradiation, which were evaluated for their anticancer activity against human lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231) cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Hosamani et al., 2015).

Antitubercular Agents

- Reddy et al. (2015) designed and synthesized benzocoumarin-pyrimidine hybrids, evaluating them for antitubercular activity. The study revealed potent activity against the M.tb H37Rv strain, indicating these compounds' potential in developing new antitubercular agents (Reddy et al., 2015).

作用機序

Target of Action

Similar compounds have been found to have high anti-tumor activity . They have been evaluated against various cell lines such as Hela, A549, HepG2, and MCF-7 .

Mode of Action

It is suggested that similar compounds interact with their targets in a dose-dependent manner, inhibiting proliferation and cytolytic activity .

Biochemical Pathways

Similar compounds have been found to inhibit the proliferations of various cell lines in a dose-dependent manner . This suggests that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have shown moderate to excellent antiproliferative activity against various cancer cells .

特性

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3OS/c24-18-12-6-4-8-15(18)14-29-23-26-20-17-11-5-7-13-19(17)25-21(20)22(28)27(23)16-9-2-1-3-10-16/h1-13,25H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVKBBPJUOAZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

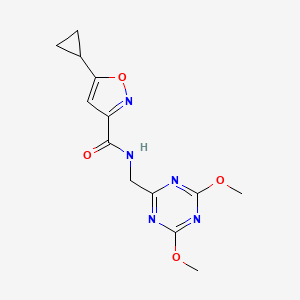

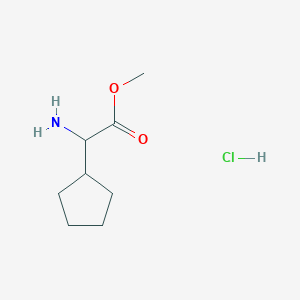

![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)

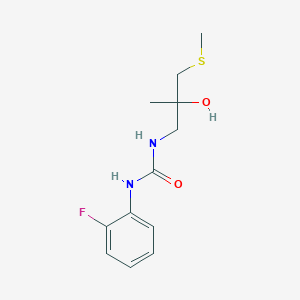

![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

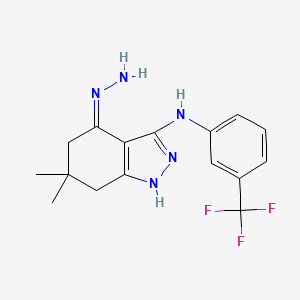

![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)

![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)

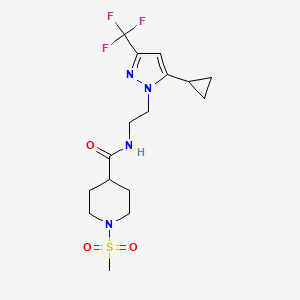

![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)